
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, >=90% (TLC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its high solubility in water and its application in various biochemical assays. This compound is often used as a chromogenic reagent in diagnostic tests due to its ability to form colored complexes with specific analytes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethoxyaniline attacks the sulfonate ester of 1,3-propanesultone, resulting in the formation of the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level of ≥90% (TLC).
化学反应分析
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert the compound back to its original amine form.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinoneimine derivatives.
Reduction: Original amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent in colorimetric assays to detect the presence of specific analytes.
Biology: Employed in enzyme assays to measure the activity of oxidases and peroxidases.
Medicine: Utilized in diagnostic tests for the detection of glucose, cholesterol, and other metabolites in biological samples.
Industry: Applied in the development of biosensors and diagnostic kits for point-of-care testing.
作用机制
The compound exerts its effects through the formation of colored complexes with specific analytes. The mechanism involves the oxidation of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt by peroxidase enzymes in the presence of hydrogen peroxide, resulting in the formation of a colored quinoneimine dye. This color change is then measured spectrophotometrically to quantify the analyte concentration.
相似化合物的比较
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
- N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for aqueous biochemical assays. Its ability to form stable colored complexes with analytes under mild conditions sets it apart from other similar compounds.
属性
分子式 |
C11H17NNaO6S |
|---|---|
分子量 |
314.31 g/mol |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16); |
InChI 键 |
UVKSMKOQDVSNBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


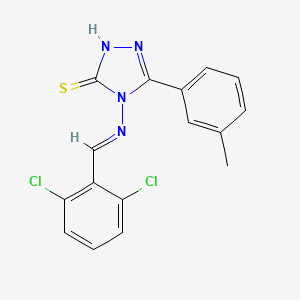
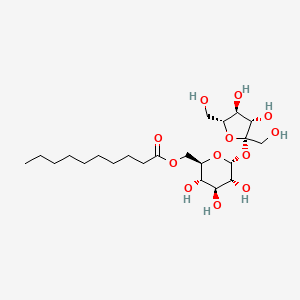

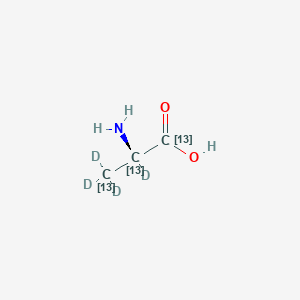
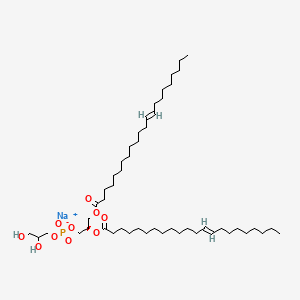
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

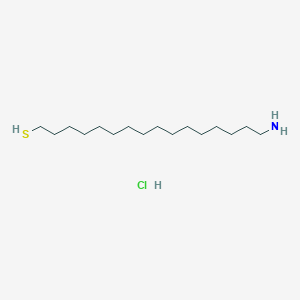
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)
